7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include 4-methoxyphenethylamine, methylating agents, and pyrrolidine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the pyrrolidin-1-yl group.
7-(4-methoxyphenethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Contains a piperidin-1-yl group instead of pyrrolidin-1-yl.
Uniqueness
7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the pyrrolidin-1-yl group, which may confer distinct biological activities and chemical properties compared to similar compounds. This structural feature can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O2, with a molecular weight of approximately 288.35 g/mol. Its structural features include a purine core modified with a methoxyphenethyl group and a pyrrolidine moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C15H20N4O2 |
Molecular Weight | 288.35 g/mol |
LogP | 1.66 |
PSA | 41.49 Ų |
Antitumor Activity
Studies have demonstrated that purine derivatives can exhibit significant antitumor activity. For instance, a study on similar compounds indicated that modifications on the purine ring can enhance cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that purine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes such as xanthine oxidase, leading to reduced oxidative stress.
- Receptor Modulation : The interaction with various receptors involved in cell signaling pathways may contribute to its antitumor and anti-inflammatory activities.
Case Studies and Research Findings
- Anticancer Activity : A recent study reported that derivatives similar to 7-(4-methoxyphenethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer properties.
- Inflammation Models : In vivo studies using animal models of inflammation showed that administration of the compound resulted in significant reductions in paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory diseases.
- Synergistic Effects : Research has indicated that when combined with standard chemotherapy agents like doxorubicin, this compound enhances the cytotoxic effects against resistant cancer cell lines, suggesting potential for use in combination therapies.
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-10-3-4-11-23)12-9-13-5-7-14(27-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLVQFRQGBVFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.